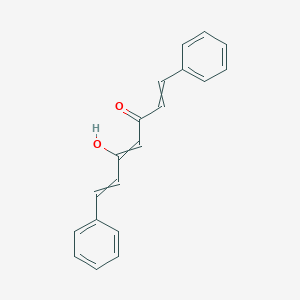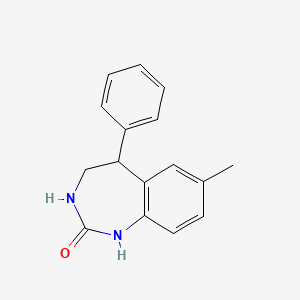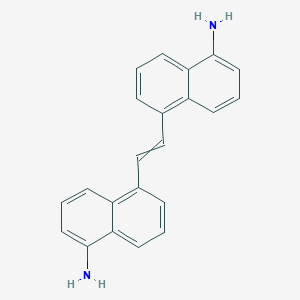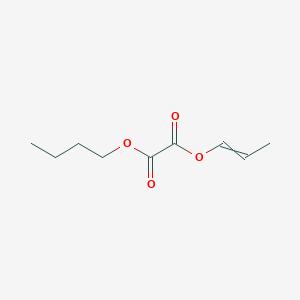
Agn-PC-0jrl1I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Agn-PC-0jrl1I is a chemical entity with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Agn-PC-0jrl1I undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.
Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.
Major Products Formed
Oxidation: Silver oxide and various organic by-products.
Reduction: Silver nanoparticles and reduced organic ligands.
Substitution: New silver-ligand complexes with altered chemical properties.
科学的研究の応用
Agn-PC-0jrl1I has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.
Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.
作用機序
The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.
類似化合物との比較
Agn-PC-0jrl1I can be compared with other silver-based compounds such as silver nitrate and silver azide. While silver nitrate is widely used for its antimicrobial properties, this compound offers enhanced stability and targeted action due to its unique ligand structure. Silver azide, on the other hand, is primarily used as an explosive material, highlighting the diverse applications of silver-based compounds.
List of Similar Compounds
- Silver nitrate
- Silver azide
- Silver oxide
- Silver nanoparticles
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
90934-85-3 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |
InChIキー |
DMZJFBKOUHBFQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)




![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

